Sub-Micromolar Cellular Potency in MDA-MB-468 Breast Cancer Cells Versus Alternative STAT3 Inhibitors
Stat3-IN-9 demonstrates an IC50 value of 0.16 μM against MDA-MB-468 breast cancer cells following 48-hour treatment . This potency level represents a substantial quantitative differentiation from other commonly employed STAT3 inhibitors. For direct comparative context: BP-1-102 exhibits an IC50 of 6.8 μM across its general cellular activity range and 10.51 μM specifically in U251 glioma cells ; Stattic displays STAT3 inhibition in the >4–6 μM range [1]; and even the more advanced inhibitor YZ-35 achieves an IC50 of 0.63 μM against MDA-MB-231 cells, which is approximately 4-fold higher than the 0.16 μM value of Stat3-IN-9 in the MDA-MB-468 context . While cell-line-specific comparisons must be interpreted with appropriate caution, the 0.16 μM value places Stat3-IN-9 among the most potent cellular STAT3 inhibitors reported.
| Evidence Dimension | Cellular antiproliferative potency (IC50) |
|---|---|
| Target Compound Data | 0.16 μM (MDA-MB-468 cells) |
| Comparator Or Baseline | BP-1-102: 6.8 μM (general), 10.51 μM (U251); Stattic: >4–6 μM; YZ-35: 0.63 μM (MDA-MB-231) |
| Quantified Difference | Stat3-IN-9 is approximately 42-fold more potent than BP-1-102 (0.16 μM vs. 6.8 μM) and approximately 4-fold more potent than YZ-35 in respective breast cancer contexts (0.16 μM vs. 0.63 μM) |
| Conditions | 48-hour treatment, CCK8 assay (Stat3-IN-9 and BP-1-102); FP assay and cell viability (Stattic); MDA-MB-231 cells, 72 h (YZ-35) |
Why This Matters
The sub-micromolar potency of Stat3-IN-9 in MDA-MB-468 cells enables lower working concentrations, potentially reducing off-target effects associated with higher micromolar dosing required for less potent STAT3 inhibitors such as BP-1-102.
- [1] Madoux F, Koenig M, Sessions H, et al. Modulators of STAT Transcription Factors for the Targeted Therapy of Cancer (STAT3 Inhibitors). Probe Reports from the NIH Molecular Libraries Program. Stattic STAT3 IC50 >4–6 μM. View Source
